Methyl vaccenate

Catalog No.
S1790004
CAS No.
6198-58-9
M.F
C19H36O2
M. Wt
296.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl vaccenate

CAS Number

6198-58-9

Product Name

Methyl vaccenate

IUPAC Name

methyl (E)-octadec-11-enoate

Molecular Formula

C19H36O2

Molecular Weight

296.5 g/mol

InChI

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h8-9H,3-7,10-18H2,1-2H3/b9-8+

InChI Key

PVVODBCDJBGMJL-CMDGGOBGSA-N

SMILES

Array

Synonyms

Methyl-11-transoctadecenoate

Canonical SMILES

CCCCCCC=CCCCCCCCCCC(=O)OC

Isomeric SMILES

CCCCCC/C=C/CCCCCCCCCC(=O)OC

RN given refers to (Z)-isomer

Methyl vaccenate (methyl trans-11-octadecenoate) is an 18-carbon unsaturated fatty acid methyl ester (FAME) characterized by a single trans double bond at the 11-position. As the methylated derivative of the primary naturally occurring trans-fatty acid found in ruminant fats, it serves as a critical analytical standard and metabolic precursor in lipidomics, food science, and nutritional biochemistry. With a molecular weight of 296.49 g/mol and a melting point of approximately 10 °C, it exists as a clear liquid at ambient laboratory temperatures, offering superior handling characteristics compared to its free acid counterpart. Procurement of high-purity methyl vaccenate is essential for laboratories requiring precise chromatographic resolution of positional and geometric lipid isomers [1].

Substituting methyl vaccenate with closely related analogs fundamentally compromises analytical and metabolic workflows. Using the free trans-vaccenic acid requires an additional, time-consuming derivatization step prior to gas chromatography, which introduces variability and potential artifact formation. Substitution with methyl oleate (cis-9) or methyl cis-vaccenate (cis-11) alters both the chromatographic retention profile and the biological relevance, as cis-isomers exhibit drastically different membrane fluidity and enzymatic processing. Furthermore, replacing it with methyl elaidate (trans-9)—the primary marker for industrial trans fats—invalidates metabolic tracing, as only the trans-11 isomer is the specific precursor for endogenous conversion to beneficial conjugated linoleic acid (rumenic acid) via delta-9 desaturase .

Chromatographic Resolution on Non-Polar GC Columns

In gas chromatography-mass spectrometry (GC-MS) utilizing a non-polar HP-5MS column, methyl trans-vaccenate demonstrates a distinct retention profile compared to its cis-counterparts. While methyl oleate and methyl cis-vaccenate co-elute at 23.87 minutes, methyl trans-vaccenate elutes later at 24.15 minutes [1]. This baseline resolution is highly dependent on the stationary phase, making the availability of the exact trans-11 FAME standard critical for accurate quantification.

Evidence DimensionGC-MS Retention Time (HP-5MS column)
Target Compound Data24.15 minutes
Comparator Or BaselineMethyl oleate and Methyl cis-vaccenate (23.87 minutes)
Quantified Difference+0.28 minute shift enabling baseline resolution
ConditionsHP-5MS column (5%-phenyl-methylpolysiloxane), optimized temperature gradient

Ensures accurate quantification of ruminant trans-fats in complex lipidomic samples without confounding overlap from abundant cis-isomers.

Thermal Processability and Direct Analytical Utility

The methylation of trans-vaccenic acid significantly alters its thermal properties, dropping the melting point from a solid 44 °C (for the free fatty acid) to approximately 10 °C for methyl trans-vaccenate . This transition to a liquid state at standard ambient temperatures allows for direct volumetric dispensing, immediate solubility in organic solvents (chloroform, hexane), and direct injection into GC systems without the need for prior esterification.

Evidence DimensionMelting Point
Target Compound Data10 °C (Liquid at room temperature)
Comparator Or Baselinetrans-Vaccenic acid (Free acid) (44 °C, Solid)
Quantified Difference34 °C reduction in melting point
ConditionsStandard atmospheric pressure

Eliminates the need for pre-column derivatization workflows, reducing sample preparation time and improving quantitative reproducibility.

Metabolic Pathway Specificity for CLA Synthesis

Methyl trans-vaccenate serves as the specific substrate model for endogenous delta-9 desaturase activity, which converts the trans-11 double bond into conjugated linoleic acid (c9,t11-CLA, rumenic acid). In contrast, industrial trans-fat markers like methyl elaidate (trans-9) are not substrates for this specific conversion pathway. This absolute regioselective requirement makes methyl vaccenate the mandatory standard for tracing ruminant lipid biohydrogenation and nutritional metabolism.

Evidence DimensionSubstrate viability for delta-9 desaturase (CLA conversion)
Target Compound DataActive precursor to c9,t11-CLA
Comparator Or BaselineMethyl elaidate (trans-9 isomer) (Inactive/Non-substrate)
Quantified DifferenceBinary presence/absence of specific enzymatic conversion
ConditionsIn vivo or in vitro metabolic tracing assays

Provides the only biologically accurate baseline for studying the nutritional benefits and metabolic pathways of naturally occurring ruminant trans-fats.

High-Precision Lipidomic Profiling of Dairy and Meat Products

Directly utilizing its distinct GC retention time (24.15 min on HP-5MS) to quantify natural trans-11 fats against a complex background of cis-isomers and industrial trans-9 fats without peak overlap[1].

Metabolic Tracing of Conjugated Linoleic Acid (CLA) Synthesis

Acting as the definitive precursor standard in cell culture or in vivo models to measure delta-9 desaturase activity and the endogenous production of rumenic acid, an application where trans-9 isomers fail .

Calibration of Specialized GC-MS/FID Methodologies

Serving as an essential reference material for validating mid-polar to highly polar ionic liquid columns (e.g., SLB-IL111) where geometric FAME isomers exhibit complex elution reversals and require exact standards for peak assignment[1].

Direct-Injection Lipid Standard Workflows

Leveraging its liquid state at room temperature (10 °C melting point) to enable direct volumetric dispensing and immediate GC injection, bypassing the derivatization steps required when using the solid free acid form .

XLogP3

7.6

Hydrogen Bond Acceptor Count

2

Exact Mass

296.271530387 Da

Monoisotopic Mass

296.271530387 Da

Heavy Atom Count

21

UNII

6O9MGA9PP2

Wikipedia

Methyl vaccenate

Dates

Last modified: 08-15-2023

Explore Compound Types